Triphenyl{[4-(trifluoromethyl)phenyl]methylidene}-lambda~5~-phosphane
Description
Triphenyl{[4-(trifluoromethyl)phenyl]methylidene}-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of a phosphane core bonded to three phenyl groups and a 4-(trifluoromethyl)phenyl group. This compound is notable for its unique structural features and its applications in various fields of scientific research.
Properties
CAS No. |
61874-34-8 |
|---|---|
Molecular Formula |
C26H20F3P |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
triphenyl-[[4-(trifluoromethyl)phenyl]methylidene]-λ5-phosphane |
InChI |
InChI=1S/C26H20F3P/c27-26(28,29)22-18-16-21(17-19-22)20-30(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H |
InChI Key |
GQAWNPWCUJOODB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl{[4-(trifluoromethyl)phenyl]methylidene}-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium. The reaction proceeds under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the reaction between phosphorus trichloride, chlorobenzene, and sodium. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Triphenyl{[4-(trifluoromethyl)phenyl]methylidene}-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines .
Scientific Research Applications
Triphenyl{[4-(trifluoromethyl)phenyl]methylidene}-lambda~5~-phosphane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Triphenyl{[4-(trifluoromethyl)phenyl]methylidene}-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane core. The compound can form complexes with transition metals, facilitating various catalytic processes. The trifluoromethyl group enhances its reactivity and stability, making it a valuable ligand in organometallic chemistry .
Comparison with Similar Compounds
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: Similar in structure but with three trifluoromethylphenyl groups instead of one.
Triphenylphosphine: Lacks the trifluoromethyl group, making it less reactive in certain catalytic processes.
Uniqueness
Triphenyl{[4-(trifluoromethyl)phenyl]methylidene}-lambda~5~-phosphane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions .
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